molecular formula C14H20N2O B1453689 2-amino-N-cycloheptylbenzamide CAS No. 1018500-01-0

2-amino-N-cycloheptylbenzamide

Cat. No. B1453689
CAS RN: 1018500-01-0
M. Wt: 232.32 g/mol
InChI Key: JYRFNVVNWLSKQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-N-cycloheptylbenzamide, also known as ACPB, is an organic compound that is used in various scientific and medical research applications. It is a cyclic amide compound with a nitrogen atom in the ring. ACPB has a wide range of applications in laboratory experiments due to its high solubility in water and its ability to form stable complexes with other molecules. ACPB has been extensively studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

Antimicrobial Applications

2-Amino-N-cycloheptylbenzamide: derivatives have been synthesized and evaluated for their potential as antimicrobial agents. These compounds have shown promising results against various bacterial and fungal strains. For instance, certain derivatives exhibited excellent antifungal activity against Aspergillus fumigatus , more potent than the standard drug Clotrimazole, and moderate to good antibacterial activity against other strains .

Pharmacophore Site Analysis

The activity of 2-amino-N-cycloheptylbenzamide derivatives has been linked to their structure in solution, identifying potential pharmacophore sites. These sites are crucial for the binding of the compound to its target, which is essential for exerting its biological effect. The analysis of these sites can lead to the development of new drugs with improved efficacy .

Synthesis Methodologies

The compound has been synthesized using both conventional and microwave-assisted methodologies. The latter offers a time-efficient approach to produce these derivatives in good to excellent yields, starting from isatoic anhydride (ISA). This advancement in synthesis methods can facilitate the rapid production of these compounds for further research and development .

properties

IUPAC Name

2-amino-N-cycloheptylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c15-13-10-6-5-9-12(13)14(17)16-11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRFNVVNWLSKQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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